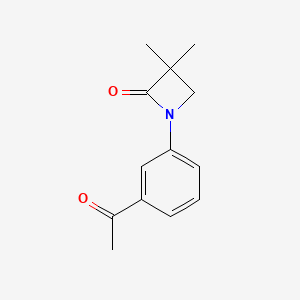
1-(4,5-Dibromo-2-thienyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dibromo-2-thienyl)-1-ethanone is an organic compound that belongs to the class of thienyl ketones It is characterized by the presence of a thienyl ring substituted with two bromine atoms at positions 4 and 5, and a ketone functional group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dibromo-2-thienyl)-1-ethanone typically involves the bromination of 2-thienyl ketones. One common method is the bromination of methyl 2-thienyl ketone in the presence of excess aluminum chloride, which leads to the formation of 4,5-dibromo-2-thienyl methyl ketone . Another approach involves the deprotonation of 2,3-dibromothiophene using lithium diisopropylamide, followed by trapping the resulting thienyllithium intermediate with benzaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor technology. This method allows for precise control of reaction conditions, such as temperature and concentration, which is crucial for handling highly reactive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,5-Dibromo-2-thienyl)-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of 4,5-disubstituted thienyl ketones.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-(4,5-dibromo-2-thienyl)ethanol.
Applications De Recherche Scientifique
1-(4,5-Dibromo-2-thienyl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dibromo-2-thienyl)-1-ethanone involves its interaction with various molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity. For instance, the compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. Additionally, the ketone group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-thienyl ketone
- 2,5-Dibromo-2-thienyl ketone
- 2-Thienyl ketone
Uniqueness
1-(4,5-Dibromo-2-thienyl)-1-ethanone is unique due to the presence of two bromine atoms at positions 4 and 5 on the thienyl ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities .
Propriétés
IUPAC Name |
1-(4,5-dibromothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQALQEZJNNWAFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377507 |
Source


|
| Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7209-12-3 |
Source


|
| Record name | 1-(4,5-Dibromo-2-thienyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)





![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)



![Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate](/img/structure/B1303851.png)
